The compound is categorized under organic compounds with the following identifiers:
The synthesis of 1-[4-(4,4,4-Trifluorobutoxy)phenyl]ethan-1-one typically involves several key steps:
The resulting product is purified through recrystallization or column chromatography to obtain pure 1-[4-(4,4,4-Trifluorobutoxy)phenyl]ethan-1-one.
The molecular structure of 1-[4-(4,4,4-Trifluorobutoxy)phenyl]ethan-1-one can be described as follows:
CC(=O)C1=CC=C(C=C1)OCCCC(F)(F)F
The presence of the trifluoromethyl group enhances the lipophilicity and stability of the compound, which may influence its reactivity and interactions in biological systems.
The chemical reactions involving 1-[4-(4,4,4-Trifluorobutoxy)phenyl]ethan-1-one can include:
These reactions are significant for synthesizing derivatives that may have enhanced biological activity or different chemical properties.
Further studies would be required to elucidate specific mechanisms and potential therapeutic applications.
The physical and chemical properties of 1-[4-(4,4,4-Trifluorobutoxy)phenyl]ethan-1-one include:
These properties are crucial for understanding how the compound behaves under various conditions and its potential applications.
The applications of 1-[4-(4,4,4-Trifluorobutoxy)phenyl]ethan-1-one span several fields:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1